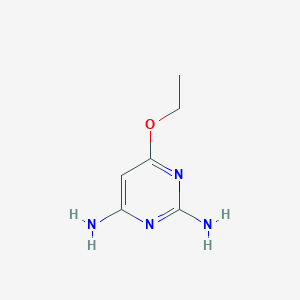

2,4-Diamino-6-ethoxypyrimidine

Descripción general

Descripción

2,4-Diamino-6-ethoxypyrimidine is an organic compound with the molecular formula C6H10N4O and a molecular weight of 154.1698 g/mol It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-ethoxypyrimidine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with ethanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions for several hours. After the reaction, the mixture is neutralized with hydrochloric acid, and the product is purified by chromatography .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using efficient reaction conditions and purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Diamino-6-ethoxypyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of a leaving group (such as a halide) with a nucleophile.

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific reagents and conditions depend on the desired transformation.

Major Products: The major product of the nucleophilic substitution reaction involving 2,4-diamino-6-chloropyrimidine and ethanol is this compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitubercular Agents

One of the primary applications of DAEP is in the development of anti-tubercular agents. The compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in Mycobacterium tuberculosis. By inhibiting mt-DHFR, DAEP disrupts the synthesis of tetrahydrofolate, which is essential for nucleic acid synthesis and thus halts the growth of the bacteria.

Antimalarial Activity

DAEP derivatives have been synthesized and tested for their antimalarial properties against Plasmodium falciparum, particularly strains resistant to existing drugs. These derivatives exhibit low toxicity and effective inhibition of both wild-type and mutant DHFR from the malaria parasite, making them promising candidates for new antimalarial therapies .

Biological Research

Enzyme Inhibition Studies

DAEP is widely used in biological research to study enzyme inhibitors. Its role in inhibiting DHFR has been pivotal in understanding folate metabolism and developing new inhibitors that can target resistant strains of pathogens . Furthermore, DAEP derivatives have shown potential as inhibitors of other enzymes involved in various biochemical pathways, including those related to cancer and inflammatory responses .

Immunological Applications

Research has indicated that certain derivatives of DAEP can suppress nitric oxide (NO) production in immune cells. This property suggests potential applications in developing anti-inflammatory agents or treatments for autoimmune diseases .

Industrial Applications

Pharmaceutical Intermediates

In addition to its roles in direct pharmaceutical applications, DAEP serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its ability to undergo chemical modifications allows for the creation of diverse compounds with therapeutic potential .

Textile Industry

DAEP has also found applications in the textile industry, where it may be used as a dyeing agent or chemical intermediate due to its reactive functional groups .

Case Study 1: Development of Antitubercular Agents

A study demonstrated that DAEP derivatives were synthesized and tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial growth, correlating with the inhibition of mt-DHFR activity. This underscores DAEP's potential as a lead compound for developing new treatments for tuberculosis.

Case Study 2: Antimalarial Drug Development

Researchers designed a series of DAEP derivatives targeting DHFR from Plasmodium falciparum. In vitro tests showed that these compounds had comparable or superior activity to existing treatments like pyrimethamine while exhibiting lower cytotoxicity to mammalian cells. This highlights the promise of DAEP derivatives in addressing drug resistance issues in malaria treatment.

Mecanismo De Acción

The mechanism of action of 2,4-Diamino-6-ethoxypyrimidine involves its interaction with specific molecular targets, such as dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor involved in the transfer of one-carbon units in cellular metabolism. By inhibiting dihydrofolate reductase, this compound disrupts folate metabolism, leading to the inhibition of DNA synthesis and cell proliferation .

Comparación Con Compuestos Similares

2,4-Diamino-6-chloropyrimidine: This compound is a precursor in the synthesis of 2,4-Diamino-6-ethoxypyrimidine.

Trimethoprim: A well-known antibacterial agent that also targets dihydrofolate reductase.

Uniqueness: this compound is unique due to its ethoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This modification can enhance its selectivity and potency as an enzyme inhibitor compared to other similar compounds .

Actividad Biológica

2,4-Diamino-6-ethoxypyrimidine is a compound belonging to the class of diaminopyrimidines, which have garnered attention due to their biological activities, particularly as antifolate agents. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves the modification of pyrimidine derivatives to enhance their biological activity. The structural modifications typically focus on the substitution patterns at the 2 and 4 positions of the pyrimidine ring. Research has demonstrated that variations in these positions can significantly impact the compound's inhibitory effects on enzymes like dihydrofolate reductase (DHFR) and its overall cytotoxicity towards cancer cells .

Antifolate Mechanism

This compound acts primarily as an antifolate , inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial in folate metabolism. This inhibition disrupts nucleotide synthesis, leading to impaired DNA replication and cell division. Studies have shown that this compound exhibits competitive inhibition with varying potency against different isoforms of DHFR .

Table 1: Inhibition Potency of this compound Derivatives

| Compound | K_i (pM) | Type of Inhibition |

|---|---|---|

| This compound | < 50 | Competitive |

| 2,4-Diamino-5-(1-naphthyl)-6-methylpyrimidine | 56 | Non-competitive |

| 2,4-Diamino-5-cyclohexyl-6-methylpyrimidine | 40 | Competitive |

Antimicrobial Activity

Research indicates that derivatives of this compound also display antimicrobial properties against various bacterial strains, including Bacillus anthracis and other pathogens. The mechanism involves the inhibition of folate synthesis pathways critical for bacterial growth .

Case Study: Antimicrobial Efficacy Against Bacillus anthracis

A study evaluating the efficacy of substituted diaminopyrimidines found that certain derivatives exhibited significant antibacterial activity against Bacillus anthracis, suggesting their potential use in treating infections caused by this pathogen .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been assessed in various studies. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for determining its therapeutic applicability. Preliminary studies indicate that while effective at inhibiting target enzymes, some derivatives may exhibit toxicity at higher concentrations .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | ~3 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Clinical Applications

The potential clinical applications of this compound are broadening with ongoing research into its use as an anticancer agent. Its ability to inhibit tumor growth has been noted in several preclinical models. For instance, a high-throughput screening campaign identified promising candidates among its derivatives for treating Chagas disease caused by Trypanosoma cruzi, highlighting its versatility beyond traditional antifolate roles .

Case Study: Chagas Disease Treatment

In a recent study focusing on Chagas disease treatment options, derivatives of this compound were shown to be cytocidal against intracellular forms of Trypanosoma cruzi, demonstrating significant promise for further development as therapeutic agents .

Propiedades

IUPAC Name |

6-ethoxypyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTAQMVXGXVICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278697 | |

| Record name | 2,4-Diamino-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116436-03-4 | |

| Record name | 2,4-Diamino-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.